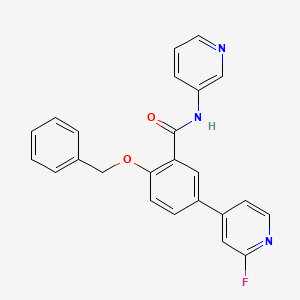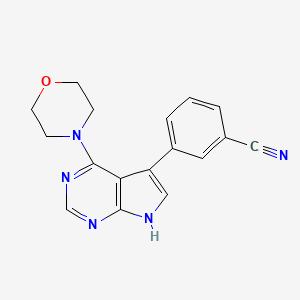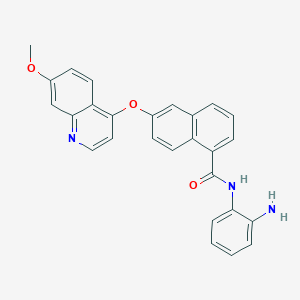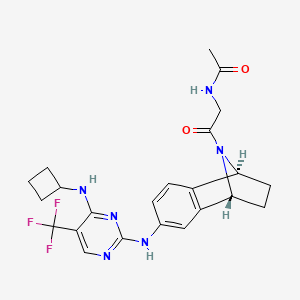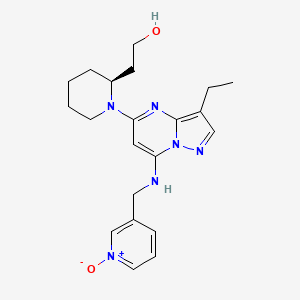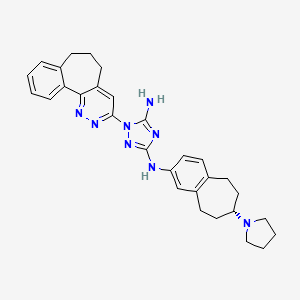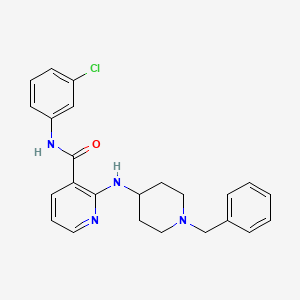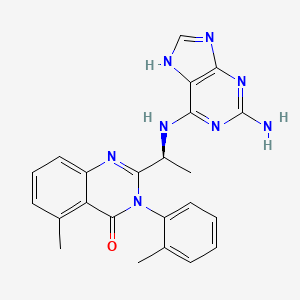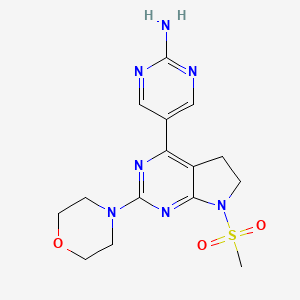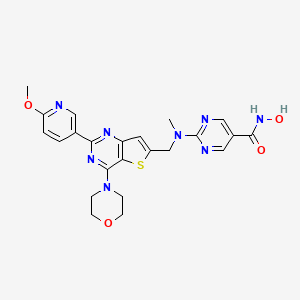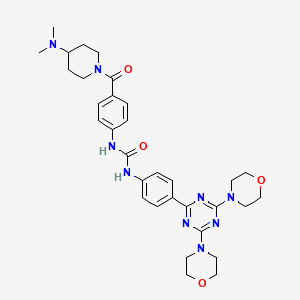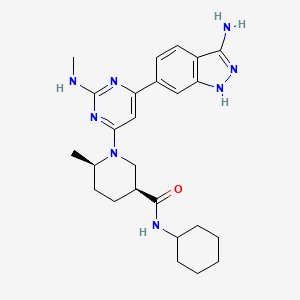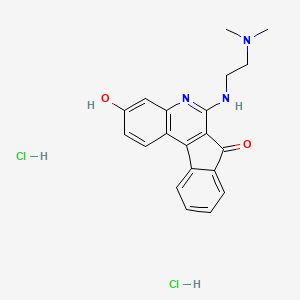
TAS-103 二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
BMS-247615 二盐酸盐在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域。在化学领域,它被用作研究DNA拓扑异构酶I和II抑制机制的工具。在生物学领域,它被用于研究拓扑异构酶抑制对细胞生长和增殖的影响。在医学领域,它正在作为潜在的抗癌药物进行研究,在临床前研究中取得了令人鼓舞的结果。 在工业领域,它被用于开发新的癌症治疗方法,并作为药物发现中的参考化合物 .
作用机制
BMS-247615 二盐酸盐的作用机制涉及抑制DNA拓扑异构酶I和II。这些酶对于DNA复制和转录至关重要,它们的抑制会导致DNA断裂的积累,最终导致细胞死亡。该化合物与拓扑异构酶-DNA复合物结合,稳定可切割复合物,并阻止DNA链断裂的重新连接。 这会导致DNA损伤的积累和细胞死亡途径的激活 .
生化分析
Biochemical Properties
TAS-103 dihydrochloride interacts with DNA topoisomerase I and II, enzymes that play a crucial role in DNA replication and transcription . By inhibiting these enzymes, TAS-103 dihydrochloride can disrupt the normal functioning of cancer cells .
Cellular Effects
TAS-103 dihydrochloride has been shown to have significant cytotoxic effects on various types of cells, including CCRF-CEM cells and Lewis lung carcinoma (LLC) cells . It disrupts the signal recognition particle (SRP) complex formation, leading to the destabilization of SRP14 and SRP19 and their eventual degradation .
Molecular Mechanism
The molecular mechanism of TAS-103 dihydrochloride involves the inhibition of DNA topoisomerase I and II . This disruption of topoisomerase function leads to DNA damage and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, TAS-103 dihydrochloride has been shown to cause significant tumor growth suppression in mice bearing Lewis lung carcinoma (LLC) cells . The effects of TAS-103 dihydrochloride are not strongly dependent on exposure duration .
Dosage Effects in Animal Models
In animal models, TAS-103 dihydrochloride has been shown to cause significant tumor growth suppression at a dosage of 30 mg/kg . The liposomal form of TAS-103 dihydrochloride is almost as active as the free form .
Metabolic Pathways
Given its mechanism of action, it likely interacts with the enzymes involved in DNA replication and transcription .
Subcellular Localization
Given its mechanism of action, it likely localizes to the nucleus where it interacts with DNA topoisomerase I and II .
准备方法
BMS-247615 二盐酸盐的合成涉及多个步骤。该过程始于1,3-二氧代茚满-2-羧酸乙酯与间茴香胺在回流的甲苯中缩合,形成相应的酰胺。然后,该酰胺在120°C下用多磷酸环化,生成3-甲氧基-6,7-二氢-5H-茚并[2,1-c]喹啉-6,7-二酮。将所得化合物与POCl3反应,形成氯酮,然后在100°C的吡啶中与2-(二甲氨基)乙胺缩合,生成氨基酮。 最后,用浓HBr在回流的乙酸中将该化合物脱甲基,生成BMS-247615 二盐酸盐 .
化学反应分析
相似化合物的比较
BMS-247615 二盐酸盐在同时抑制DNA拓扑异构酶I和II方面是独一无二的,这使其有别于其他通常只针对这些酶之一的拓扑异构酶抑制剂。类似的化合物包括:
喜树碱: 用于癌症治疗的拓扑异构酶I抑制剂。
依托泊苷: 用于癌症治疗的拓扑异构酶II抑制剂。
阿霉素: 另一种具有广泛抗癌活性的拓扑异构酶II抑制剂。BMS-247615 二盐酸盐的双重抑制提供了更广泛的活性谱,并可能在癌症治疗中具有更高的疗效
属性
CAS 编号 |
174634-09-4 |
|---|---|
分子式 |
C20H20ClN3O2 |
分子量 |
369.8 g/mol |
IUPAC 名称 |
6-[2-(dimethylamino)ethylamino]-3-hydroxyindeno[2,1-c]quinolin-7-one;hydrochloride |
InChI |
InChI=1S/C20H19N3O2.ClH/c1-23(2)10-9-21-20-18-17(13-5-3-4-6-14(13)19(18)25)15-8-7-12(24)11-16(15)22-20;/h3-8,11,24H,9-10H2,1-2H3,(H,21,22);1H |
InChI 键 |
YIXMZTZPXFTXTJ-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43.Cl.Cl |
规范 SMILES |
CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43.Cl |
外观 |
Red solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
soluble in water, not soluble in DMSO, not soluble in chloroform. |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
TAS103; TAS-103; TAS 103; BMS247615; BMS 247615; BMS-247615. |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


